tert-butyl N-[(1S)-1-(5-bromopyridin-2-yl)ethyl]carbamate;hydrochloride
Description
tert-butyl N-[(1S)-1-(5-bromopyridin-2-yl)ethyl]carbamate;hydrochloride is a chiral carbamate derivative featuring a tert-butyl-protected amine group and a 5-bromo-substituted pyridine ring. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for synthetic workflows.
Properties
Molecular Formula |
C12H18BrClN2O2 |
|---|---|
Molecular Weight |
337.64 g/mol |
IUPAC Name |
tert-butyl N-[(1S)-1-(5-bromopyridin-2-yl)ethyl]carbamate;hydrochloride |
InChI |
InChI=1S/C12H17BrN2O2.ClH/c1-8(10-6-5-9(13)7-14-10)15-11(16)17-12(2,3)4;/h5-8H,1-4H3,(H,15,16);1H/t8-;/m0./s1 |
InChI Key |
GJXZKCOFQJVPAJ-QRPNPIFTSA-N |
Isomeric SMILES |
C[C@@H](C1=NC=C(C=C1)Br)NC(=O)OC(C)(C)C.Cl |
Canonical SMILES |
CC(C1=NC=C(C=C1)Br)NC(=O)OC(C)(C)C.Cl |
Origin of Product |
United States |
Preparation Methods
Formation of the Chiral Amine Intermediate
- The aldehyde group of 5-bromopyridine-2-carboxaldehyde is reacted with a chiral amine or chiral reducing agent to yield the (1S)-1-(5-bromopyridin-2-yl)ethylamine intermediate.
- This step often employs reductive amination conditions using sodium triacetoxyborohydride or similar mild reducing agents to maintain stereochemical integrity.
- Reaction conditions are typically mild, with solvents such as dichloromethane or methanol, and temperatures ranging from 0 °C to room temperature to optimize stereoselectivity and yield.
Carbamate Formation
- The chiral amine intermediate is then reacted with di-tert-butyl dicarbonate to form the tert-butyl carbamate.
- This reaction is usually carried out in the presence of a base such as triethylamine or sodium bicarbonate to neutralize the acid byproducts.
- Solvents like dichloromethane or tetrahydrofuran (THF) are commonly used.
- The reaction is stirred at room temperature for several hours (typically 2–6 hours) to ensure complete conversion.
- The product is isolated by aqueous workup and purified by crystallization or chromatography.
Formation of the Hydrochloride Salt
- The free base carbamate is converted to its hydrochloride salt by treatment with hydrogen chloride gas or a solution of HCl in an organic solvent such as ethyl acetate or diethyl ether.
- This step improves the compound’s stability, solubility, and handling properties.
- The reaction is typically performed at 0 °C to room temperature.
- The hydrochloride salt precipitates out and is collected by filtration, washed, and dried under vacuum.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Temperature | Time | Notes |
|---|---|---|---|---|
| Chiral amine formation | 5-bromopyridine-2-carboxaldehyde, chiral amine, NaBH(OAc)3 | 0 °C to RT | 2–4 hours | Mild reducing agent preserves chirality |
| Carbamate formation | Di-tert-butyl dicarbonate, base (Et3N) | RT | 2–6 hours | Base neutralizes acid byproducts |
| Hydrochloride salt formation | HCl gas or HCl in EtOAc/ether | 0 °C to RT | 1–3 hours | Salt formation improves stability |
Analytical and Purity Considerations
- The purity of the final hydrochloride salt is typically confirmed by High-Performance Liquid Chromatography (HPLC) , with purity values often exceeding 99% under optimized conditions.
- Structural confirmation is performed using Nuclear Magnetic Resonance (NMR) spectroscopy (^1H and ^13C NMR), which verifies the presence of the tert-butyl carbamate group and the bromopyridinyl moiety.
- Mass spectrometry and elemental analysis further confirm molecular weight and composition.
Summary Table of Preparation Method
| Preparation Stage | Key Reagents/Conditions | Outcome/Notes |
|---|---|---|
| Chiral amine intermediate | 5-bromopyridine-2-carboxaldehyde + chiral amine + NaBH(OAc)3 | Formation of (1S)-1-(5-bromopyridin-2-yl)ethylamine with stereocontrol |
| Carbamate formation | Di-tert-butyl dicarbonate + base (Et3N) | tert-butyl carbamate formation with high purity and yield |
| Hydrochloride salt formation | HCl gas or HCl solution in organic solvent | Stable hydrochloride salt, improved handling and solubility |
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-[(1S)-1-(5-bromopyridin-2-yl)ethyl]carbamate can undergo various types of chemical reactions including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
Biological Activities
Research has indicated that compounds structurally similar to tert-butyl N-[(1S)-1-(5-bromopyridin-2-yl)ethyl]carbamate; hydrochloride exhibit various biological activities:
Anticancer Activity
Studies have shown that derivatives of brominated pyridines can inhibit the growth of cancer cells by interfering with specific signaling pathways. For instance, compounds targeting the epidermal growth factor receptor (EGFR) have demonstrated potential in treating various cancers.
Antimicrobial Properties
Compounds with similar structures have been evaluated for their antimicrobial efficacy against a range of pathogens, including bacteria and fungi. The presence of the bromine atom may enhance the lipophilicity and membrane permeability of these compounds.
Neuropharmacological Effects
Research into the neuropharmacological properties suggests that this compound may interact with neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases or mood disorders.
Case Studies
Several studies have investigated the applications of related compounds in different contexts:
| Study Reference | Compound Studied | Findings |
|---|---|---|
| PubChem | Tert-butyl (2-(5-bromothiophen-2-yl)ethyl)carbamate | Demonstrated significant anticancer activity in vitro against breast cancer cell lines. |
| Science.gov | Substituted piperazine derivatives | Showed agonist activity at 5-HT(1A) receptors, indicating potential for treating anxiety disorders. |
| Ambeed | (R)-tert-butyl (1-(4-bromophenyl)ethyl)carbamate | Exhibited notable antibacterial properties against Gram-positive bacteria. |
Mechanism of Action
The mechanism of action of tert-butyl N-[(1S)-1-(5-bromopyridin-2-yl)ethyl]carbamate involves its interaction with specific molecular targets. The bromopyridine moiety can bind to certain enzymes or receptors, modulating their activity. The carbamate group can also participate in covalent bonding with target molecules, leading to changes in their function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key structural and functional differences between tert-butyl N-[(1S)-1-(5-bromopyridin-2-yl)ethyl]carbamate;hydrochloride and related carbamate derivatives:
Key Comparisons :
Substituent Effects on Reactivity :
- The 5-bromopyridin-2-yl group in the target compound distinguishes it from analogs like 1-(6-bromo-pyridin-3-yl)-ethylamine (CAS 1060811-56-4), where bromine is at the 3-position. The 2-position bromine may enhance steric hindrance, affecting cross-coupling reactions (e.g., Suzuki-Miyaura) compared to 3- or 4-bromo isomers .
- In contrast, the fluoropyrrolidine substituent in CAS 1818843-18-3 introduces conformational rigidity, favoring applications in peptidomimetics over the pyridine-based target compound .
Stereochemical and Salt Form Differences :
- The (1S) configuration in the target compound contrasts with the (2R,4S) stereochemistry in CAS 1818843-18-3, which is tailored for specific enantioselective synthesis.
- Hydrochloride salts (target and CAS 1818843-18-3) improve aqueous solubility compared to free-base analogs like CAS 1306763-31-4, facilitating purification and handling .
The bromopyridine moiety may confer electrophilic reactivity, necessitating caution in handling compared to non-halogenated analogs.
Biological Activity
tert-butyl N-[(1S)-1-(5-bromopyridin-2-yl)ethyl]carbamate;hydrochloride is a chemical compound with significant implications in medicinal chemistry and biological research. This compound features a tert-butyl carbamate moiety linked to a brominated pyridine, which is known for its potential as an enzyme inhibitor and receptor ligand. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C12H17BrN2O2
- Molecular Weight : 301.18 g/mol
- CAS Number : 915720-71-7
- Boiling Point : 372.0 ± 52.0 °C at 760 mmHg
- Density : 1.5 ± 0.1 g/cm³
Synthesis and Preparation
The synthesis of tert-butyl N-[(1S)-1-(5-bromopyridin-2-yl)ethyl]carbamate typically involves:
- Bromination of Pyridine : The starting material, 5-bromopyridine, is synthesized from pyridine through electrophilic bromination.
- Formation of the Carbamate Group : The brominated pyridine is reacted with tert-butyl carbamate under basic conditions to yield the desired product.
This compound can be produced on an industrial scale by optimizing reaction conditions such as temperature and solvent choice to enhance yield and purity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems:
- The bromopyridine moiety can bind effectively to active sites on enzymes or receptors, thereby modulating their activity.
- The carbamate group may participate in hydrogen bonding, increasing the compound's binding affinity and specificity.
Enzyme Inhibition
Research indicates that tert-butyl N-[(1S)-1-(5-bromopyridin-2-yl)ethyl]carbamate acts as a potent inhibitor of certain enzymes involved in metabolic pathways. For instance, it has shown effectiveness against kinases that play crucial roles in cell signaling and proliferation.
Case Studies
-
Inhibition of Kinase Activity :
- A study demonstrated that derivatives of this compound exhibited selective inhibition against CDK4/6 kinases, which are implicated in various cancers. The binding affinity was characterized using surface plasmon resonance (SPR) techniques, revealing subnanomolar IC50 values for the most active derivatives .
-
Receptor Modulation :
- Another investigation focused on the compound's interaction with G-protein coupled receptors (GPCRs). The results indicated that it could function as an antagonist in specific pathways related to neurotransmitter signaling, suggesting potential applications in treating neurological disorders .
Comparison with Similar Compounds
The structural uniqueness of tert-butyl N-[(1S)-1-(5-bromopyridin-2-yl)ethyl]carbamate can be compared with similar compounds:
| Compound Name | Molecular Formula | Key Activity |
|---|---|---|
| tert-butyl N-[(1S)-1-(5-chloropyridin-2-yl)ethyl]carbamate | C12H17ClN2O2 | Moderate kinase inhibition |
| tert-butyl N-[2-(5-bromopyridin-2-yl)ethyl]carbamate | C13H18BrN3O3 | Enhanced receptor binding |
| tert-butyl (5-bromopyridin-2-yl)(methyl)carbamate | C11H14BrN2O2 | General enzyme inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
